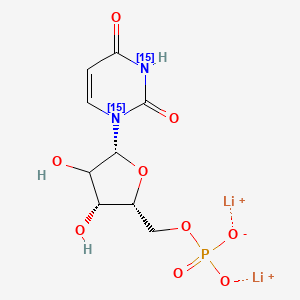
Anti-inflammatory agent 50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 50 is a derivative of Fusidic acid, known for its potent anti-inflammatory properties. It exerts its effects by inhibiting inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-alpha. This compound is particularly effective in mitigating acute lung injury by modulating these mediators and suppressing the mitogen-activated protein kinase, nuclear factor kappa B, and NLRP3 inflammasome signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 50 involves the modification of Fusidic acid. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. general synthetic methods for similar compounds often involve multi-step organic synthesis, including esterification, amidation, and cyclization reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound likely involves large-scale organic synthesis techniques, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-inflammatory agent 50 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its anti-inflammatory properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule, potentially improving its efficacy.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions are typically derivatives of the original compound with modified functional groups, which can exhibit different pharmacological properties.
Applications De Recherche Scientifique
Anti-inflammatory agent 50 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of anti-inflammatory agents.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control laboratories.
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 50 involves the inhibition of key inflammatory mediators. It targets molecular pathways such as:
Mitogen-Activated Protein Kinase (MAPK): Inhibits the phosphorylation of p38 MAPK, c-Jun N-terminal kinase, and extracellular signal-regulated kinase.
Nuclear Factor Kappa B (NF-κB): Suppresses the translocation and DNA binding activity of NF-κB subunits.
NLRP3 Inflammasome: Inhibits the activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Anti-inflammatory agent 50 is unique compared to other anti-inflammatory compounds due to its specific molecular targets and pathways. Similar compounds include:
Neochlorogenic Acid: An antioxidant compound used in the treatment of oxidative stress.
Sciadopitysin: Shows protective effects on osteoblastic cells and upregulates mitochondrial biogenesis.
Licorisoflavan A: Exhibits potential for treating cytokine-mediated disorders.
These compounds share some anti-inflammatory properties but differ in their specific mechanisms of action and therapeutic applications .
Propriétés
Formule moléculaire |
C40H55N3O6 |
|---|---|
Poids moléculaire |
673.9 g/mol |
Nom IUPAC |
(1-phenyltriazol-4-yl)methyl (2Z)-2-[(3R,4S,5S,8S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate |
InChI |
InChI=1S/C40H55N3O6/c1-24(2)12-11-15-29(37(47)48-23-27-22-43(42-41-27)28-13-9-8-10-14-28)35-31-20-33(46)36-38(5)18-17-32(45)25(3)30(38)16-19-39(36,6)40(31,7)21-34(35)49-26(4)44/h8-10,12-14,22,25,30-34,36,45-46H,11,15-21,23H2,1-7H3/b35-29-/t25-,30-,31-,32+,33+,34-,36?,38-,39-,40-/m0/s1 |
Clé InChI |
XWJDRSBCBOWDSZ-QZJNGYQUSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CC[C@]3(C([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C |
SMILES canonique |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OCC5=CN(N=N5)C6=CC=CC=C6)OC(=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


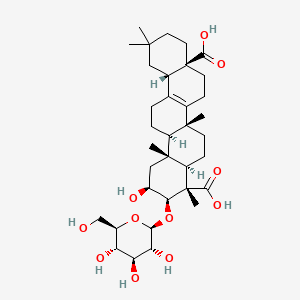
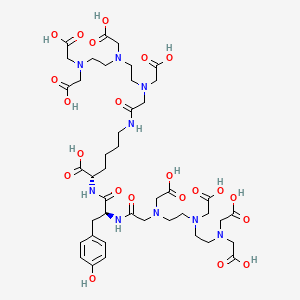
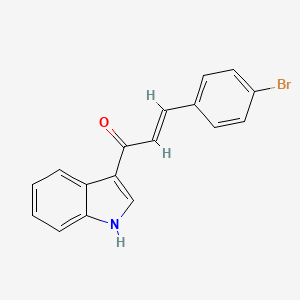
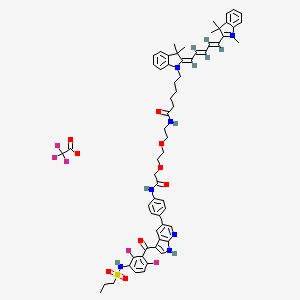
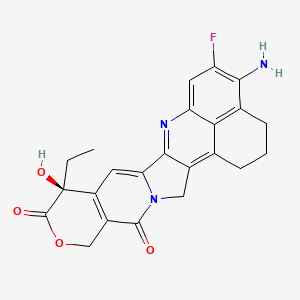
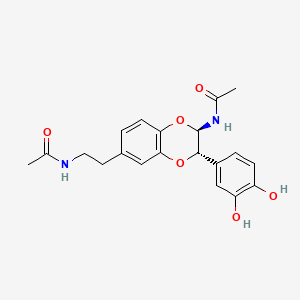
![1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one](/img/structure/B12379224.png)
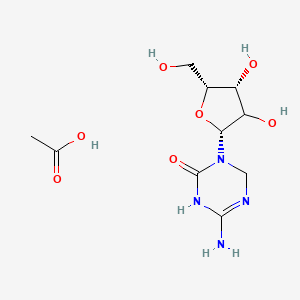
![3-[4-[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oxy]acetyl]piperazin-1-yl]piperidin-1-yl]-3-methoxyanilino]-6-ethyl-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12379227.png)
![(2S)-2-amino-N-[(2S,3R,4S,5R)-5-(4-amino-7H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-6-(carbamoylamino)hexanamide](/img/structure/B12379230.png)
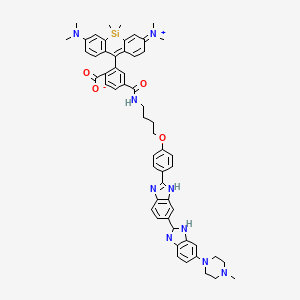
![3-[7-[4-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]but-1-ynyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12379236.png)
